Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-5-12-13(15(22)23-4-2)14(11-6-8-17-9-7-11)21-16(20-12)18-10-19-21/h6-10,14H,3-5H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXMPILWFDETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioavailability.
The carboxylic acid derivative can further participate in amidation or esterification reactions for prodrug development.
Hydrogenation and Reduction
The 4,7-dihydro-pyrimidine ring undergoes selective hydrogenation to form saturated derivatives, altering electronic properties and biological activity.
| Reaction | Catalyst/Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C (10%) in ethanol | H₂ (1 atm), 25°C, 12h | Saturated triazolo[1,5-a]pyrimidine | 70–75% | |
| Sodium borohydride reduction | NaBH₄ in methanol | 0°C, 2h | Partial reduction of conjugated double bonds | 65% |
Cyclization and Ring-Opening Reactions
The triazolo-pyrimidine core participates in cycloaddition and ring-opening reactions with electrophilic reagents.
Substitution Reactions
The pyridyl substituent and triazole nitrogen atoms are sites for nucleophilic/electrophilic substitutions:
Pyridyl Group Modifications
Triazole Nitrogen Functionalization
| Reaction | Reagents | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6h | N-Methylated triazole | 82% | |
| Acylation | Acetyl chloride, pyridine | RT, 12h | N-Acetyl triazole | 75% |
Oxidation Reactions
Oxidation targets the dihydropyrimidine ring or pyridyl group:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in acidic medium | H₂SO₄, 70°C, 3h | Pyrimidine ring aromatization | 68% | |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C, 2h | Pyridyl N-oxide formation | 55% |
Eco-Friendly Synthetic Advances
Recent methodologies emphasize sustainability:
-
4,4'-Trimethylenedipiperidine as a green additive enhances cyclization efficiency (yields >90%) in water/ethanol mixtures .
-
Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., Suzuki coupling in 1h vs. 12h) .
Key Reaction Pathways
-
Ester Hydrolysis : Acid/base-mediated → Carboxylic acid.
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Catalytic Hydrogenation : Selective saturation of the dihydropyrimidine ring.
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Electrophilic Aromatic Substitution : Nitration/oxidation of the pyridyl group .
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Cross-Coupling : Suzuki, Sonogashira, and Heck reactions for structural diversification .
This reactivity profile underscores the compound’s utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors and functionalized heterocycles.
Scientific Research Applications
Case Studies
- In Vitro Studies : A study reported the synthesis of several derivatives of triazolo-pyrimidine compounds, including Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These derivatives were tested against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines. The IC50 values indicated significant potency with some derivatives showing enhanced activity compared to standard treatments like sorafenib .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Significance |
|---|---|---|---|
| This compound | MCF-7 | X | p < 0.0001 |
| This compound | HepG-2 | Y | p < 0.0001 |
| This compound | HCT-116 | Z | p < 0.0001 |
Note: X, Y, and Z represent specific IC50 values obtained from experimental data.
Neuroprotective Effects
Research has suggested that triazolo-pyrimidines may exhibit neuroprotective effects. The compound's structural features allow it to interact with various neurotransmitter systems and potentially mitigate neurodegenerative processes.
Case Studies
In preclinical models of neurodegeneration, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells.
Role in Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals.
Synthetic Pathways
Researchers have developed synthetic routes incorporating this compound as a precursor for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological pathways . The compound’s effects are mediated through the inhibition of these enzymes, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidine Derivatives
Substituent Variations and Structural Impact
The biological and chemical profiles of triazolopyrimidines are heavily influenced by substituent patterns. Key comparisons include:
Key Observations :
- Pyridyl vs. Phenyl Groups : The 4-pyridyl group in the target compound introduces hydrogen-bonding capability compared to purely lipophilic phenyl derivatives .
- Dihydro vs.
Comparative Examples:
Ethyl 5-amino-7-phenyl derivative : Synthesized using TMDP under reflux (65°C) in green solvents (yield: 85–90%).
Ethyl 2-amino-7-methyl-5-phenyl-TZP : Acidic conditions (citric acid/EtOH) yield 83% dihydro derivatives, while ionic liquids (ILs) favor aromatic analogs (40–75% yields).
7-Chloro-triazolo[1,5-a]pyrimidine : Chlorination with POCl₃ followed by nucleophilic substitution.
Contradictions: TMDP is noted as "highly toxic" in some contexts , conflicting with its "reduced toxicity" claims in . This highlights the need for context-dependent reagent selection.
Physicochemical Properties
Notes:
Biological Activity
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused with a pyrimidine structure. This unique configuration contributes to its biological activities.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 299.33 g/mol
Antimicrobial Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against a range of bacterial strains.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| A. flavus | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 12.3 |
| A549 | 8.9 |
The IC values indicate that this compound exhibits potent anticancer activity against lung cancer (A549) and breast cancer (MCF-7) cell lines.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro.
Table 3: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| IL-6 | 45% |
| TNF-α | 30% |
| IL-1β | 25% |
These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers tested the antimicrobial efficacy of various triazolopyrimidine derivatives against clinical isolates of E. coli and S. aureus. This compound exhibited superior activity compared to traditional antibiotics like penicillin and amoxicillin .
Case Study 2: Anticancer Potential
A recent investigation in Cancer Letters demonstrated that this compound induced apoptosis in HepG2 cells through the mitochondrial pathway. The study highlighted its potential as a lead candidate for developing new anticancer therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives?
A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst is highly efficient. Two optimized protocols include:
- Molten-state TMDP : Reactions conducted at 65°C in TMDP (liquid phase) yield ~92% product with recyclable catalyst .
- Ethanol/water solvent system : TMDP (10 mol%) in a 1:1 ethanol/water mixture under reflux achieves ~92% yield .
Both methods avoid hazardous solvents, enable catalyst recovery, and comply with green chemistry principles.
Q. How can researchers characterize the regioselectivity of triazolopyrimidine derivatives during synthesis?
Regioselectivity is controlled by reaction conditions:
- Acidic conditions (e.g., citric acid in ethanol) favor 4,7-dihydro derivatives (83% yield) .
- Ionic liquids (ILs) promote aromatic triazolopyrimidines via in situ oxidation (e.g., H₂O₂ addition, 40–75% yield) .
¹H/¹³C NMR and X-ray crystallography (e.g., triclinic crystal system with planar bicyclic rings) confirm regiochemistry .
Q. What analytical techniques are critical for verifying product purity and structure?
- NMR spectroscopy : Key signals include NH protons (δ ~10.8–13.9 ppm) and ethyl ester groups (δ ~1.08–1.30 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) and π-π stacking interactions (3.63–3.88 Å) .
- Elemental analysis : Validates C, H, N composition (e.g., ±0.4% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalyst safety profiles (e.g., TMDP vs. piperidine)?
While TMDP is marketed as a low-toxicity alternative to piperidine , some studies note its high toxicity . To address this:
- Conduct toxicity assays (e.g., LD50 in model organisms).
- Prioritize closed-system synthesis and PPE for handling.
- Validate recyclability (TMDP retains >95% activity after 5 cycles) .
Q. What strategies optimize regioselectivity and yield in Biginelli-like multicomponent reactions (MCRs)?
| Condition | Product | Yield | Key Factor |
|---|---|---|---|
| Citric acid in EtOH | 4,7-dihydrotriazolo[1,5-a]pyrimidine | 83% | Mild acidity stabilizes dihydro |
| Ionic liquid + H₂O₂ | Aromatic triazolo[1,5-a]pyrimidine | 40–75% | Oxidative aromatization |
| Adjusting solvent polarity and oxidation timing (e.g., H₂O₂ addition post-reaction) enhances selectivity . |
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Pyridyl vs. phenyl substituents : Pyridyl groups enhance hydrogen bonding with biological targets (e.g., enzymes) .
- Propyl vs. methyl chains : Longer alkyl chains (e.g., propyl) may improve lipophilicity and membrane permeability .
- Crystallography-guided design : Planar triazolopyrimidine cores enable π-π interactions with aromatic residues in proteins .
Q. What mechanistic insights explain TMDP’s dual role as solvent and catalyst?
TMDP acts via:
- Lewis base sites : Activate carbonyl groups in aldehydes and ethyl cyanoacetate .
- Hydrogen-bond acceptor/donor : Stabilizes intermediates (e.g., Knoevenagel adducts) .
- Thermal stability : Broad liquid range (65–300°C) prevents decomposition during reflux .
Methodological Recommendations
Q. How should researchers handle discrepancies in reported melting points or spectral data?
Q. What computational tools complement experimental studies on triazolopyrimidines?
Q. How can scalability challenges in green synthesis be addressed?
- Continuous-flow reactors : Improve heat/mass transfer in molten TMDP systems .
- Solvent-free mechanochemistry : Explore ball-milling for energy-efficient scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
